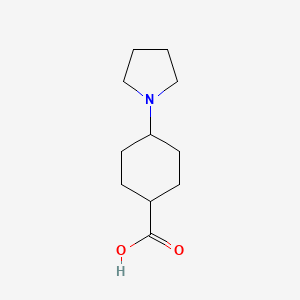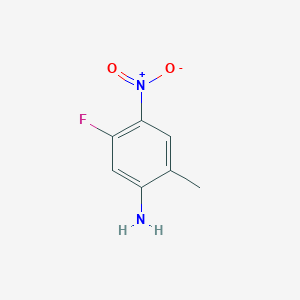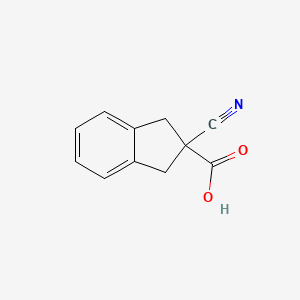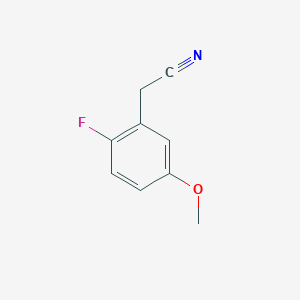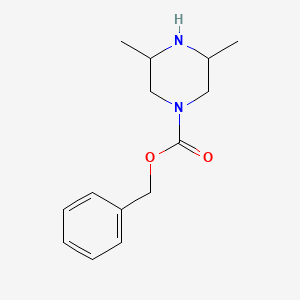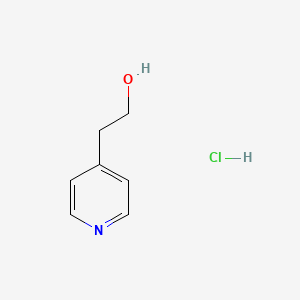
3,5-Dichloro-3'-fluoro-5'-methylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-3’-fluoro-5’-methylbenzophenone, also known as DPB, is a chemical compound that belongs to the benzophenone family . Its IUPAC name is (3,5-dichlorophenyl) (3-fluoro-5-methylphenyl)methanone . The molecular formula is C14H9Cl2FO and the molecular weight is 283.13 .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’-fluoro-5’-methylbenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 5 positions of one phenyl ring and a fluorine atom at the 3 position and a methyl group at the 5 position of the other phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-3’-fluoro-5’-methylbenzophenone include its molecular weight of 283.13 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Fluorescent Sensor for Al3+ Detection
3,5-Dichloro-3'-fluoro-5'-methylbenzophenone derivatives have been utilized in the development of fluorescent sensors. For example, a study designed a fluorogenic chemosensor based on o-aminophenol and 3,5-diformyl-4-hydroxybenzoate, showing high selectivity and sensitivity for Al3+ ions. This sensor, with a detection limit at the parts per billion level, offers potential applications in bio-imaging, specifically for detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).
Antibacterial Agent Synthesis
Derivatives of 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone, such as 2,4-dichloro-5-fluorophenyl and 4-fluoro-3-(Phenoxy)phenyl groups, have been incorporated into the synthesis of new biologically active molecules. These compounds have shown promising antibacterial activity in concentrations as low as 10 µg/mL (Holla et al., 2003).
Photophysical Behavior Study
Research has also focused on the photophysical behavior of 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone derivatives. A study on DFHBI derivatives, which bind to the Spinach aptamer, provided thorough characterization of their photophysical behavior in various solvent environments. This research aids in understanding the fluorescence of DFHBI-type molecules and their dependency on medium pH and solvent-specific interactions (Santra et al., 2019).
Protoporphyrinogen IX Oxidase Inhibitors
In the realm of agrochemicals, 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone derivatives have been explored for their potential as protoporphyrinogen IX oxidase inhibitors. These inhibitors are vital in the development of herbicides. Studies have detailed the structural characteristics of these compounds and their interactions at the molecular level (Li et al., 2005).
Organic Synthesis and Material Science
Furthermore, 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone is involved in organic synthesis and material science. For instance, its derivatives have been used in the synthesis of novel poly(arylene ether-ketone) polymers, demonstrating applications in advanced material development due to their high glass transition temperature and stability (Ohno et al., 1995).
Chiral Stationary Phases for HPLC
Derivatives of 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone have been used to prepare chiral stationary phases for high-performance liquid chromatography (HPLC). These phases are crucial for the enantioseparation of various compounds, offering insights into chiral discrimination and enhancing analytical capabilities in pharmaceutical and chemical industries (Chankvetadze et al., 1997).
Antimicrobial Activity Research
Compounds derived from 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone have been synthesized and evaluated for their antimicrobial activity. These studies contribute significantly to the development of new antimicrobial agents, showcasing their effectiveness against various bacteria and fungi (Mistry et al., 2016).
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-(3-fluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c1-8-2-9(6-13(17)3-8)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRORGMMYBFLDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-fluoro-5'-methylbenzophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

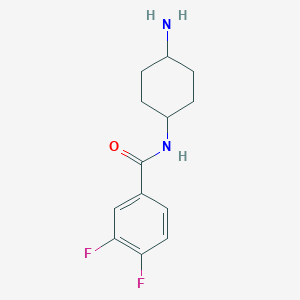

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)


